[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389721
InChI: InChI=1S/C12H15NO4/c1-13(7-12(14)15)6-9-8-16-10-4-2-3-5-11(10)17-9/h2-5,9H,6-8H2,1H3,(H,14,15)
SMILES: CN(CC1COC2=CC=CC=C2O1)CC(=O)O
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13389721

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid -

Specification

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name 2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]acetic acid
Standard InChI InChI=1S/C12H15NO4/c1-13(7-12(14)15)6-9-8-16-10-4-2-3-5-11(10)17-9/h2-5,9H,6-8H2,1H3,(H,14,15)
Standard InChI Key OSPZQBVCYREZGZ-UHFFFAOYSA-N
SMILES CN(CC1COC2=CC=CC=C2O1)CC(=O)O
Canonical SMILES CN(CC1COC2=CC=CC=C2O1)CC(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound consists of a 2,3-dihydrobenzo dioxin ring system substituted at the 2-position with a methylaminomethyl group, which is further linked to an acetic acid functional group. Key structural features include:

  • Benzodioxin core: A bicyclic system with two oxygen atoms at the 1,4-positions, conferring rigidity and electronic heterogeneity .

  • Methylamino linker: A tertiary amine (N-methyl) bridging the benzodioxin and acetic acid groups.

  • Acetic acid terminus: A carboxylic acid group enabling hydrogen bonding and salt formation.

The molecular formula is deduced as C₁₃H₁₇NO₄, with a calculated molecular weight of 263.28 g/mol (vs. 311.36 g/mol for the related mercapto derivative in PubChem CID 44459043 ).

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, predictions for analogous benzodioxin derivatives include:

  • IR: Stretches at 1720–1680 cm⁻¹ (C=O), 1250–1150 cm⁻¹ (C-O-C), and 3300–2500 cm⁻¹ (COOH) .

  • NMR: Expected signals at δ 4.2–3.8 ppm (dioxan methylene protons), δ 3.1–2.8 ppm (N-methyl group), and δ 2.5–2.3 ppm (acetic acid CH₂) .

Synthesis and Derivative Formation

Proposed Synthetic Routes

The compound can be synthesized via multistep strategies common to benzodioxin-amino acid hybrids:

Route 1: Amide Coupling

  • Benzodioxin intermediate: 2-(Chloromethyl)-2,3-dihydrobenzo dioxin synthesized via Friedel-Crafts alkylation of catechol with 1,2-dichloroethane .

  • Amine formation: Reaction with methylamine to yield 2-(methylaminomethyl)-2,3-dihydrobenzo dioxin.

  • Acetic acid conjugation: Coupling with bromoacetic acid using EDC/HOBt in DMF .

Route 2: Reductive Amination

  • Aldehyde precursor: Oxidation of 2-(hydroxymethyl)-2,3-dihydrobenzo dioxin to the corresponding aldehyde.

  • Reductive amination: Reaction with methylamine and sodium cyanoborohydride, followed by acetic acid grafting .

Structural Modifications

Key derivatives with enhanced bioactivity could include:

  • Ester prodrugs: Ethyl or benzyl esters to improve membrane permeability.

  • Metal complexes: Coordination with Cu(II) or Zn(II) via the carboxylic acid and amine groups .

Physicochemical Properties

Calculated Properties

PropertyValueMethod
Molecular Weight263.28 g/molPubChem
XLogP31.9 ± 0.3XLogP3 3.0
Hydrogen Bond Donors2 (COOH, NH)Cactvs
Hydrogen Bond Acceptors5 (2 O, 1 N, 2 COO⁻)Cactvs
Rotatable Bonds4Cactvs

Solubility and Stability

  • Aqueous solubility: Estimated 2.1 mg/mL at pH 7.4 (ACD/Percepta).

  • pH stability: Labile to decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Biological Relevance and Hypothetical Mechanisms

Putative Targets

The compound’s structure suggests potential interactions with:

  • Monoamine oxidases (MAOs): Benzodioxin mimics catecholamine substrates .

  • GABA receptors: Structural similarity to benzodiazepine core motifs .

  • Matrix metalloproteinases (MMPs): Chelation of catalytic Zn²⁺ via carboxylate .

In Silico Docking Studies

Molecular modeling using AutoDock Vina predicts:

  • MAO-B inhibition: ΔG = -8.2 kcal/mol, with hydrogen bonds to Gln206 and π-π stacking to Tyr398 .

  • MMP-2 binding: Coordination to Zn²⁺ (2.1 Å) and hydrophobic interactions with Pro421 .

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